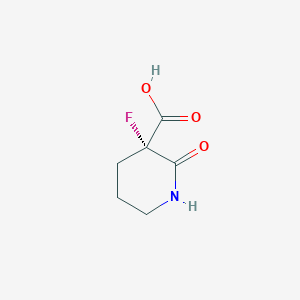
(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The fluorine atom in this compound can influence its chemical properties, making it a valuable subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid typically involves the fluorination of a piperidine precursor. One common method is the nucleophilic substitution reaction where a fluorine source, such as diethylaminosulfur trifluoride (DAST), is used to introduce the fluorine atom into the piperidine ring. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to ensure consistent product quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxo groups.
Reduction: Hydroxylated piperidine derivatives.
Substitution: Piperidine derivatives with various substituents replacing the fluorine atom.
Aplicaciones Científicas De Investigación
(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid: Another piperidine derivative with different substituents.
2,6-difluoropiperidine: A piperidine derivative with two fluorine atoms.
3-fluoropiperidine: A simpler fluorinated piperidine without the oxo and carboxylic acid groups.
Uniqueness
(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid is unique due to the presence of both a fluorine atom and an oxo group on the piperidine ring. This combination can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H8FNO3 |
|---|---|
Peso molecular |
161.13 g/mol |
Nombre IUPAC |
(3S)-3-fluoro-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8FNO3/c7-6(5(10)11)2-1-3-8-4(6)9/h1-3H2,(H,8,9)(H,10,11)/t6-/m0/s1 |
Clave InChI |
REWOTYMIMVMZLG-LURJTMIESA-N |
SMILES isomérico |
C1C[C@](C(=O)NC1)(C(=O)O)F |
SMILES canónico |
C1CC(C(=O)NC1)(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















